molecular formula C10H14FN3O B2806426 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1691861-59-2

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2806426
CAS No.: 1691861-59-2
M. Wt: 211.24
InChI Key: QCCCQKLHFWPXJG-UHFFFAOYSA-N
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Description

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound featuring a pyrimidine core, a structure of high significance in medicinal chemistry. This reagent is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrimidine derivatives similar to this compound are frequently employed as key building blocks and intermediates in organic synthesis and pharmaceutical research . Specifically, the 6-ethyl-5-fluoropyrimidin-4-yl moiety is a recognized scaffold in the preparation of bioactive molecules . Related structural analogs have been identified as intermediates in the synthesis of broad-spectrum triazole antifungal agents , highlighting the value of this chemical class in developing new therapeutic candidates. Another closely related compound, 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-N-methylazetidin-3-amine, shares the same core heterocycle and is used in research settings , underscoring the importance of this structural family. Researchers utilize this compound in explorative studies aimed at drug discovery, where it can serve as a precursor for more complex molecules. Its structure, which combines a fluorinated pyrimidine with a pyrrolidin-3-ol group, makes it a versatile intermediate for constructing molecular libraries and investigating structure-activity relationships (SAR).

Properties

IUPAC Name

1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c1-2-8-9(11)10(13-6-12-8)14-4-3-7(15)5-14/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCCQKLHFWPXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol involves several steps. One effective method for preparing the intermediate 6-ethyl-5-fluoropyrimidin-4-ol includes the use of formamide instead of formamidine acetate. The general procedure involves passing ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate in formamide, followed by the addition of sodium methoxide in methanol. The mixture is then heated, and the product is extracted with ethyl acetate and recrystallized from cold acetone .

Industrial Production Methods

the synthesis of its intermediate, 6-ethyl-5-fluoropyrimidin-4-ol, is crucial for large-scale production and involves optimizing reaction conditions to reduce material costs and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Analogues

Example 64 ():
  • Structure: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate.
  • Key Features: Combines pyrazolo-pyrimidine and chromenone scaffolds with multiple fluorine substitutions.
  • Fluorine at position 5 (shared with the target compound) enhances electronic effects, but Example 64’s additional fluorophenyl groups may increase binding affinity to aromaticity-dependent targets .
Example 33 ():
  • Structure: 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Key Features : Pyrazolo-pyrimidine core with methyl and fluorophenyl substituents.
  • Comparison: The methyl group in Example 33 may reduce metabolic stability compared to the ethyl group in the target compound.

Pyrrolidin-3-ol Derivatives

(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol ():
  • Structure: A chiral pyrrolidin-3-ol linked to a fluorophenyl group via an ethylamino chain.
  • Key Features : Molecular weight 238.30, high cost (e.g., $5,000/0.1 g), and stereochemical complexity.
  • Comparison: The target compound replaces the fluorophenyl-ethylamino chain with a pyrimidine ring, likely improving π-π stacking interactions in enzyme binding pockets. Both compounds share the pyrrolidin-3-ol group, which is critical for hydrogen bonding in biological systems, but the target’s pyrimidine core may confer distinct pharmacokinetic profiles .
Vernakalant Hydrochloride ():
  • Structure : (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride.
  • Key Features : Antiarrhythmic drug targeting atrial fibrillation.
  • Comparison :
    • Vernakalant’s cyclohexyl-dimethoxyphenyl group contrasts with the target’s pyrimidine ring, suggesting divergent biological targets.
    • Both compounds utilize pyrrolidin-3-ol for solubility and receptor interaction, but the target’s fluorine and ethyl groups may enhance CNS permeability compared to Vernakalant’s polar ether linkages .

Biological Activity

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its unique structure, which combines elements of pyrimidine and pyrrolidine, suggests various mechanisms of action that may be exploited in drug development.

The molecular formula of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol is C10_{10}H14_{14}FN3_3O, with a molecular weight of approximately 211.24 g/mol. The compound features a pyrrolidine ring linked to a fluorinated pyrimidine, which is known for its role in anticancer activity and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Initial studies suggest that it may modulate the activity of enzymes involved in metabolic pathways, potentially leading to significant biological effects such as:

  • Enzyme Inhibition : The fluoropyrimidine component enhances the compound's ability to inhibit certain enzymes associated with cancer cell proliferation.
  • Receptor Interaction : It may interact with receptors that play roles in various signaling pathways, influencing cellular processes.

Biological Activity Overview

Activity Type Description
Anticancer ActivityPotential to inhibit cancer cell lines due to the fluoropyrimidine structure.
Enzyme InhibitionMay inhibit enzymes involved in metabolic pathways, affecting cellular functions.
Antimicrobial EffectsPreliminary studies indicate potential antimicrobial properties against pathogens.

Anticancer Studies

Research indicates that 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol exhibits promising anticancer properties. For instance, studies have shown that derivatives of fluoropyrimidines can significantly inhibit the growth and proliferation of various cancer cell lines, including those resistant to traditional therapies. The mechanism is believed to involve interference with nucleotide synthesis pathways critical for DNA replication and repair.

Enzyme Interaction Studies

Further investigations into the compound's interaction with specific enzymes have revealed its potential as an enzyme inhibitor. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, which is crucial for cell proliferation:

Inhibition of DHODHDecreased pyrimidine synthesisReduced cell proliferation\text{Inhibition of DHODH}\rightarrow \text{Decreased pyrimidine synthesis}\rightarrow \text{Reduced cell proliferation}

Antimicrobial Properties

Recent studies have suggested that compounds similar to 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol possess antimicrobial properties. For example, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action.

Case Studies

  • Antitumor Efficacy : A study conducted on the A431 vulvar epidermal carcinoma cell line demonstrated that certain analogs of this compound significantly inhibited cell migration and invasion.
  • Antimicrobial Activity : In vitro evaluations showed that compounds derived from pyrimidine structures exhibited MIC values lower than traditional antibiotics like ciprofloxacin, indicating potential as new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for 1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol, and what reaction conditions are critical for optimizing yield?

Answer: Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For pyrimidine derivatives, fluorination at the 5-position often requires electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions . The pyrrolidin-3-ol moiety may be introduced via reductive amination or ring-opening of epoxides, with pH control (6.5–7.5) to prevent side reactions . Key parameters include temperature (60–80°C for fluorination), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling steps). Yield optimization often hinges on stoichiometric ratios of intermediates, monitored via TLC or HPLC .

Q. How can researchers characterize the structural and purity profile of this compound using standard analytical techniques?

Answer:

  • NMR (¹H/¹³C): Assign peaks for the fluoropyrimidine ring (δ ~8.5 ppm for H-2) and pyrrolidine protons (δ ~3.5–4.0 ppm for hydroxyl-bearing carbons) .
  • LC-MS: Confirm molecular weight (calc. 255.27 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography: Resolve stereochemistry at the pyrrolidine 3-OH position, critical for biological activity .
  • Elemental analysis: Validate purity (>95%) by matching experimental vs. theoretical C, H, N, F percentages .

Q. What stability considerations are essential for handling and storing this compound?

Answer:

  • Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the fluoropyrimidine ring .
  • Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the pyrrolidine hydroxyl group .
  • Hazard mitigation: Decomposes under combustion to release CO and NOx; use dry chemical extinguishers in case of fire .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s inhibitory effects on kinase targets, and what contradictory data might arise?

Answer:

  • Kinase inhibition assays: Use fluorescence polarization (FP) or TR-FRET with ATP-conjugated probes. IC50 values should be validated against positive controls (e.g., staurosporine) .
  • Contradictions: Discrepancies between in vitro (low nM IC50) and cellular (µM EC50) activities may arise due to poor membrane permeability or off-target binding. Mitigate via:
    • Metabolic stability tests: Liver microsome assays to assess CYP450-mediated degradation .
    • SAR studies: Modify the ethyl group at position 6 or pyrrolidine substituents to enhance selectivity .

Q. What strategies resolve contradictions in pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound?

Answer:

  • Orthogonal PK profiling: Compare LC-MS/MS plasma concentration data with in silico predictions (e.g., logP ~1.5, PSA ~50 Ų) to identify bioavailability bottlenecks .
  • PD mismatch: If target engagement (e.g., kinase phosphorylation) lacks correlation with efficacy, use CRISPR-edited cell lines to validate on-target effects .
  • Species differences: Cross-test in humanized mouse models to address metabolic disparities .

Q. How does stereochemistry at the pyrrolidin-3-ol position influence biological activity, and what methods validate enantiomeric purity?

Answer:

  • Activity impact: The (3R)-enantiomer may show 10–100x higher affinity for certain targets due to spatial compatibility with hydrophobic binding pockets .
  • Validation methods:
    • Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
    • Circular dichroism (CD): Compare optical rotation with enantiopure standards .

Q. What computational approaches predict the compound’s binding modes and structure-activity relationships (SAR)?

Answer:

  • Docking studies: Use AutoDock Vina with kinase crystal structures (PDB: 3QAK) to model fluoropyrimidine interactions with the ATP-binding pocket .
  • MD simulations: Assess pyrrolidine flexibility over 100-ns trajectories to identify stable conformers .
  • QSAR models: Train on analogs with varied substituents (e.g., ethyl vs. methyl at position 6) to predict logD and IC50 trends .

Methodological Guidelines

  • Data contradiction protocol: Always cross-validate anomalous results with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Stereochemical synthesis: Prioritize asymmetric catalysis (e.g., Jacobsen epoxidation) over chiral resolution to avoid racemization .
  • Troubleshooting low yield: Screen Brønsted acids (e.g., TFA) to stabilize intermediates during cyclization .

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